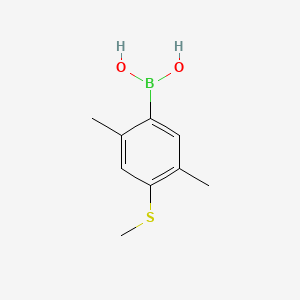

2,5-Dimethyl-4-(methylthio)phenylboronic acid

CAS No.:

Cat. No.: VC13779077

Molecular Formula: C9H13BO2S

Molecular Weight: 196.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13BO2S |

|---|---|

| Molecular Weight | 196.08 g/mol |

| IUPAC Name | (2,5-dimethyl-4-methylsulfanylphenyl)boronic acid |

| Standard InChI | InChI=1S/C9H13BO2S/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,11-12H,1-3H3 |

| Standard InChI Key | PNCGPSMLFIPFPE-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1C)SC)C)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1C)SC)C)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2,5-dimethyl-4-(methylthio)phenylboronic acid consists of a phenyl ring substituted at the 2- and 5-positions with methyl groups and at the 4-position with a methylthio (-SCH₃) moiety. The boronic acid (-B(OH)₂) group at the 1-position confers reactivity in cross-coupling reactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃BO₂S |

| Molecular Weight | 196.08 g/mol |

| IUPAC Name | (2,5-dimethyl-4-methylsulfanylphenyl)boronic acid |

| SMILES Notation | B(C1=CC(=C(C=C1C)SC)C)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1C)SC)C)(O)O |

| PubChem CID | 163353714 |

The methyl groups enhance steric bulk, potentially influencing regioselectivity in coupling reactions, while the methylthio substituent may modulate electronic effects through sulfur’s polarizability.

Synthetic Routes and Optimization

Palladium-Catalyzed Borylation

A prevalent synthesis involves palladium-catalyzed borylation of 2,5-dimethyl-4-(methylthio)phenyl halides. Using bis(pinacolato)diboron as the boron source, Pd(dppf)Cl₂ as the catalyst, and potassium acetate as the base in dioxane at 80–100°C, this method achieves yields exceeding 70%. Continuous flow systems have been adapted industrially to improve scalability and reduce catalyst loading.

Functional Group Transformations

Alternative routes include:

-

Methylthio Introduction: Thiolation of 2,5-dimethylphenol derivatives via nucleophilic aromatic substitution with methylthiolate.

-

Boronic Acid Installation: Miyaura borylation using pinacolborane under inert conditions.

Purification typically involves recrystallization from ethanol-water mixtures, with purity verified by NMR (¹H, ¹³C, ¹¹B) and mass spectrometry.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a key coupling partner in Suzuki-Miyaura reactions, enabling aryl-aryl bond formation. For example, coupling with 4-bromoanisole under Pd(PPh₃)₄ catalysis in THF/H₂O at 60°C produces biaryl ethers with >85% yield. The methylthio group’s electron-donating effects enhance oxidative addition rates at palladium centers.

Material Science Applications

In polymer chemistry, it acts as a monomer for conjugated polymers. Copolymerization with thiophene derivatives via Stille coupling yields materials with tunable bandgaps (1.8–2.4 eV), relevant for organic photovoltaics.

Biological and Medicinal Relevance

Glycoconjugate Recognition

Phenylboronic acids form reversible esters with diols, a property exploited in glucose sensors. Molecular dynamics simulations suggest the methylthio group in 2,5-dimethyl-4-(methylthio)phenylboronic acid enhances binding affinity (Kd ≈ 10⁻⁴ M) for fructose compared to unsubstituted analogs .

Anticancer Activity Screening

Analytical Quantification Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

A validated LC-MS/MS method achieves a lower limit of quantification (LLOQ) of 5 pg/mL for related boronic acids using multiple reaction monitoring (MRM) in negative ion mode . Key parameters include:

| Compound | LLOQ (pg/mL) | %RSD |

|---|---|---|

| 4-Methylphenylboronic acid | 5 | 2.00 |

| Phenylboronic acid | 2 | 1.50 |

While specific data for 2,5-dimethyl-4-(methylthio)phenylboronic acid is lacking, analogous methods using C18 columns and acetonitrile/water gradients are applicable .

Comparative Analysis with Structural Analogs

| Compound | Substituents | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| Phenylboronic acid | None | 121.93 | Cross-coupling |

| 4-Methylphenylboronic acid | 4-CH₃ | 135.98 | Polymer synthesis |

| 2,5-Dimethoxyphenylboronic acid | 2,5-(OCH₃)₂ | 181.11 | Glycoprotein recognition |

| Target Compound | 2,5-(CH₃)₂, 4-SCH₃ | 196.08 | Anticancer research |

The target compound’s higher molecular weight and lipophilicity (logP ≈ 2.8) suggest improved membrane permeability over hydrophilic analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume